N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid
Brand Name: Vulcanchem
CAS No.: 510764-95-1
VCID: VC4257219
InChI: InChI=1S/C15H20N2O3/c18-14(7-8-15(19)20)16-13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6H,1-2,7-11H2,(H,16,18)(H,19,20)
SMILES: C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Molecular Formula: C15H20N2O3
Molecular Weight: 276.336

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid

CAS No.: 510764-95-1

Cat. No.: VC4257219

Molecular Formula: C15H20N2O3

Molecular Weight: 276.336

* For research use only. Not for human or veterinary use.

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid - 510764-95-1

Specification

CAS No. 510764-95-1
Molecular Formula C15H20N2O3
Molecular Weight 276.336
IUPAC Name 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid
Standard InChI InChI=1S/C15H20N2O3/c18-14(7-8-15(19)20)16-13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6H,1-2,7-11H2,(H,16,18)(H,19,20)
Standard InChI Key REBQICWMIKWUMS-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid belongs to the class of pyrrolidine derivatives functionalized with a succinamic acid group. Its IUPAC name, 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid, reflects the presence of:

  • A pyrrolidine ring (a five-membered amine heterocycle) at the N-terminus

  • A succinamic acid moiety (a four-carbon dicarboxylic acid derivative) at the C-terminus

  • A phenyl linker bridging the two structural domains.

The compound’s stereoelectronic properties arise from the conjugation between the aromatic phenyl group and the electron-rich pyrrolidine nitrogen, which may influence its binding affinity to biological targets .

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS Number510764-95-1
Molecular FormulaC₁₅H₂₀N₂O₃
Molecular Weight276.336 g/mol
IUPAC Name4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid
SMILESC1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O
InChI KeyREBQICWMIKWUMS-UHFFFAOYSA-N

Data sourced from VulcanChem.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry data for closely related pyrrolidine-succinamic hybrids provide insights into its structural validation:

  • ¹H NMR: Peaks at δ 3.05–3.35 ppm correspond to methylene protons adjacent to the pyrrolidine nitrogen, while aromatic protons resonate at δ 7.00–7.70 ppm .

  • ¹³C NMR: Carbonyl carbons of the succinamic moiety appear near δ 173–175 ppm, with pyrrolidine carbons at δ 33–56 ppm .

  • HRMS: Molecular ion peaks align with the theoretical m/z of 276.336.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the Pyrrolidine-Phenyl Linker:

    • Reaction of pyrrolidine with 4-aminobenzyl bromide under nucleophilic substitution conditions yields 4-(pyrrolidin-1-ylmethyl)aniline .

  • Succinamic Acid Conjugation:

    • Condensation of the aniline intermediate with succinic anhydride in dichloromethane, catalyzed by DMAP, produces the target compound.

Reaction Scheme:

4-(Pyrrolidin-1-ylmethyl)aniline+Succinic AnhydrideDMAP, CH2Cl2N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic Acid\text{4-(Pyrrolidin-1-ylmethyl)aniline} + \text{Succinic Anhydride} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic Acid}

Process Optimization

Industrial-scale production employs:

  • Microwave-assisted synthesis to reduce reaction times from hours to minutes .

  • Chiral resolution techniques (e.g., HPLC with amylose-based columns) to isolate enantiomers, critical for stereoselective biological activity .

  • Green chemistry principles, such as solvent-free mechanochemical grinding, to enhance atom economy .

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

Structural analogs of N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid demonstrate nanomolar inhibitory activity against casein kinase 1 (CK1) isoforms, particularly CK1γ and CK1ε . The pyrrolidine scaffold facilitates hydrogen bonding with kinase ATP-binding pockets, while the succinamic moiety stabilizes interactions via hydrophobic contacts .

Table 2: Select Biological Activities of Structural Analogs

CompoundTarget KinaseIC₅₀ (µM)Selectivity Ratio (vs. PXR)
11a (Pyrrolidine derivative)CK1γ0.011>45-fold
16 (Piperidinyl carboxamide)RORγt0.0618.1-fold

Data adapted from kinase inhibition studies .

Research Applications and Future Directions

Medicinal Chemistry Developments

  • Lead Optimization: Introduction of fluorinated aryl groups (e.g., para-F substitution) improves metabolic stability and target affinity .

  • Prodrug Design: Esterification of the carboxylic acid group enhances bioavailability, as demonstrated in preclinical models.

Industrial and Pharmacological Relevance

  • High-Throughput Screening: Libraries containing this scaffold are used to identify novel kinase inhibitors for oncology applications .

  • Patent Landscape: Derivatives are covered under WO2021138321A1 for treating inflammatory bowel disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator